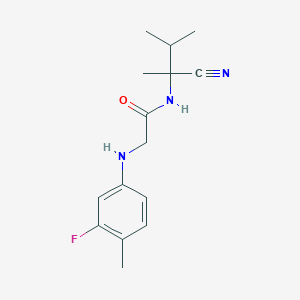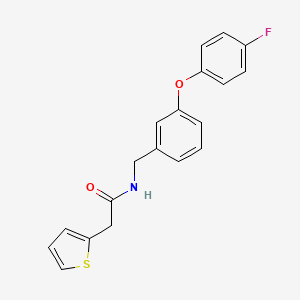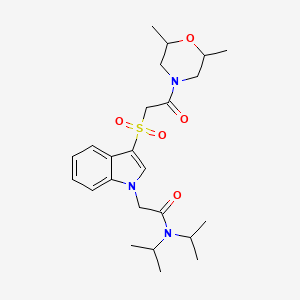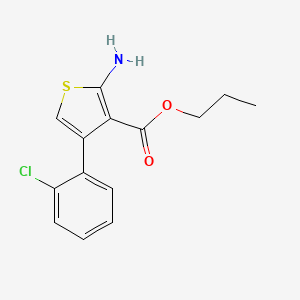![molecular formula C7H10N4O B2803128 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 115931-34-5](/img/structure/B2803128.png)
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the chemical structure “4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a heterocyclic compound containing a pyrazole ring fused with a pyridine ring
作用機序
Target of Action
The primary target of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is the Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that has been extensively researched for the treatment of autoimmune and oncology-related illnesses .
Mode of Action
The compound interacts with BTK by inhibiting its activity. This inhibition is achieved through the compound’s interaction with the active site of BTK, thereby preventing the kinase from phosphorylating its substrates .
Biochemical Pathways
The inhibition of BTK affects multiple biochemical pathways. BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for B-cell development, differentiation, and signaling . Inhibition of BTK can lead to the suppression of B-cell mediated immune responses .
Pharmacokinetics
It has been shown that the compound can effectively inhibit a wide range of nucleoside-resistant hepatitis b virus mutants . In an HBV AAV mouse model, the lead compound 45 can inhibit HBV DNA viral load through oral administration .
Result of Action
The result of the compound’s action is the inhibition of BTK activity, leading to the suppression of B-cell mediated immune responses . This can have therapeutic effects in conditions where B-cell activity is implicated, such as certain autoimmune diseases and cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with hydrazine hydrate, followed by cyclization to form the desired pyrazolopyridine structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
The compound “4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
The compound “4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide” has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
Pyrazolopyridine: A similar compound with a fused pyrazole and pyridine ring structure.
Pyridopyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring.
Uniqueness
The compound “4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide” is unique due to its specific ring structure and the presence of both pyrazole and pyridine rings
特性
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h4,9H,1-3H2,(H2,8,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDLMEWUTRWGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2803045.png)

![N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B2803048.png)

![4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2803051.png)
![N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2803052.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2803057.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2803059.png)


![7-(3,4-Diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2803064.png)
![6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one](/img/structure/B2803067.png)
